C75 トランス

説明

C75 is stable fatty acid synthase (FASN) inhibitor that when administered in racemic form leads to profound weight loss and feeding inhibition in both high-fat diet wild type obese and leptin-deficient ob/ob mice. C75 is also cytotoxic to many human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FASN pathway. (+)-trans-C75 is an enantiomer of C75.3 Its biologicial activity has not been reported.

3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel- is a gamma-lactone.

科学的研究の応用

肺動脈性肺高血圧症(PAH)の治療

“C75 トランス” は、前臨床試験で PAH 過程を部分的に逆転させることが示唆されています。 これは炎症反応に関連しており、TNF-αやインターロイキンなどの炎症性分子の mRNA レベルに影響を与えます .

肥満と摂食抑制

安定した脂肪酸合成酵素(FASN)阻害剤である“C75 トランス”は、肥満マウスモデルにおいて有意な体重減少と摂食抑制をもたらし、肥満治療における可能性を示唆しています .

癌細胞増殖阻害

“C75 トランス”は、脂肪酸合成酵素(FASN)を阻害することで、さまざまなヒト癌細胞株に細胞毒性を示し、アポトーシスと細胞増殖の抑制をもたらします .

4. 乳癌における脂肪酸代謝 研究によると、“C75 トランス”は乳癌細胞の FASN 活性を阻害し、アポトーシスを誘導し、HER2、AKT、ERK1/2 などの癌遺伝子タンパク質の活性型に影響を与えます .

作用機序

Target of Action

The primary target of C75 trans is Fatty Acid Synthase (FAS) . FAS is an enzyme responsible for the synthesis of long-chain fatty acids. It plays a crucial role in energy metabolism and appetite regulation .

Mode of Action

C75 trans inhibits FAS activity and stimulates carnitine palmitoyl-transferase-1 (CPT-1), consistent with its effects in peripheral tissues . It interacts with FAS in a slow-binding manner and preferentially reacts with FAS in whole cells .

Biochemical Pathways

C75 trans affects several biochemical pathways, including fatty acid synthesis and fatty acid oxidation . It modulates the levels of energy intermediates, thus affecting the energy sensor AMP-activated protein kinase (AMPK) . It also affects glucose metabolism and acetyl-CoA carboxylase (ACC) phosphorylation .

Result of Action

C75 trans has been shown to cause profound, reversible weight loss in animal models, suggesting its potential in treating obesity . It also has significant antitumor activity, inhibiting the growth of established cancer cell lines . In the context of pulmonary arterial hypertension (PAH), C75 treatment partially reversed disease processes in a mouse model .

Action Environment

The action of C75 trans can be influenced by various environmental factors. For instance, the central nervous system plays a critical role in the regulation of energy balance by coordinating peripheral and central signals to assess energy status and regulate feeding behavior

生化学分析

Biochemical Properties

C75 trans inhibits FAS activity and stimulates carnitine palmitoyl-transferase-1 (CPT-1), consistent with its effects in peripheral tissues . It alters neuronal ATP levels and AMP-activated protein kinase (AMPK) activity . The compound interacts with enzymes such as FAS and CPT-1, and its interactions involve inhibition of FAS and stimulation of CPT-1 .

Cellular Effects

C75 trans has been shown to have profound effects on various types of cells and cellular processes. It inhibits the growth of PC3 cells, with an IC50 of 35 μM . It also reduces the growth of LNCaP spheroids in a concentration-dependent manner, with an IC50 of 50 μM . Furthermore, it has cytotoxic effects on tumor cell lines and does not affect feeding .

Molecular Mechanism

The molecular mechanism of action of C75 trans involves its binding interactions with biomolecules and changes in gene expression. It inhibits FAS activity, thereby affecting the synthesis of long-chain fatty acids . It also stimulates CPT-1, which is involved in the transport of long-chain fatty acids into mitochondria for oxidation .

Temporal Effects in Laboratory Settings

C75 trans has been shown to have long-lasting effects on cells in laboratory settings. For instance, it inhibits the growth of PC3 cells and LNCaP spheroids over a period of 24 hours

Dosage Effects in Animal Models

In animal models, the effects of C75 trans vary with different dosages. For instance, it has been shown to cause a 50% greater weight loss and a 32.9% increased production of energy due to fatty acid oxidation in diet-induced obese (DIO) mice, compared with paired-fed controls .

Metabolic Pathways

C75 trans is involved in the metabolic pathway of fatty acid synthesis. It inhibits FAS, a key enzyme in this pathway . It also stimulates CPT-1, which is involved in the transport of long-chain fatty acids into mitochondria for oxidation .

Subcellular Localization

The subcellular localization of C75 trans is not explicitly known. Given its role as an inhibitor of FAS and a stimulator of CPT-1, it is likely to be found in the cytoplasm where these enzymes are located .

生物活性

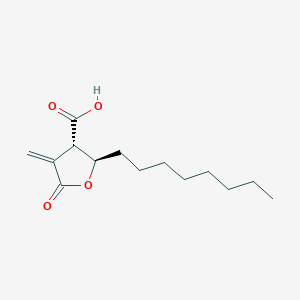

trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, commonly referred to as C75, is a synthetic fatty acid synthase (FAS) inhibitor with significant implications in metabolic regulation and cancer treatment. This compound has garnered attention for its ability to modulate lipid metabolism and induce apoptosis in various cancer cell lines. This article explores the biological activity of C75, focusing on its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

- Molecular Formula : C14H22O4

- Molecular Weight : 254.32 g/mol

- CAS Number : 191282-48-1

C75 primarily functions as an inhibitor of fatty acid synthase (FAS), a crucial enzyme in the biosynthesis of fatty acids. By inhibiting FAS, C75 disrupts lipid metabolism, leading to several downstream effects:

- Inhibition of Lipid Synthesis : C75 reduces the synthesis of long-chain fatty acids, which can lead to decreased fat storage and increased energy expenditure.

- Stimulation of Fatty Acid Oxidation : The compound promotes the activity of carnitine palmitoyltransferase-1 (CPT-1), enhancing the oxidation of fatty acids in peripheral tissues.

- Induction of Apoptosis : C75 has been shown to induce apoptosis in various cancer cell lines by promoting cell cycle arrest and increasing the expression of cyclin-dependent kinase inhibitors like p27KIP1.

1. Effects on Obesity and Metabolism

C75 has demonstrated profound effects on body weight and feeding behavior in animal models:

- Weight Loss : In studies involving diet-induced obese mice, administration of C75 resulted in a significant reduction in body weight and food intake compared to controls .

- Energy Expenditure : Mice treated with C75 showed a 32.9% increase in energy production due to enhanced fatty acid oxidation.

2. Anti-Cancer Activity

C75 exhibits cytotoxic effects against various human cancer cell lines:

- Cell Lines Tested : Notably effective against PC3 prostate cancer cells, with an IC50 value of 35 μM.

- Mechanism : The cytotoxicity is believed to be mediated through FAS inhibition leading to metabolic stress and apoptosis induction .

3. Impact on Cell Cycle

Research indicates that C75 can induce cell cycle arrest in hepatocellular carcinoma cells, suggesting its potential as a therapeutic agent in liver cancer .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated that C75 significantly reduces FAS activity leading to decreased proliferation in PC3 cells (IC50 = 35 μM). |

| Study B | Showed that C75 administration resulted in a 50% greater weight loss in DIO mice compared to controls with enhanced energy expenditure. |

| Study C | Indicated that C75 induces apoptosis through upregulation of p27KIP1 and downregulation of cyclins in cancer cells. |

特性

IUPAC Name |

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191282-48-1 | |

| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。